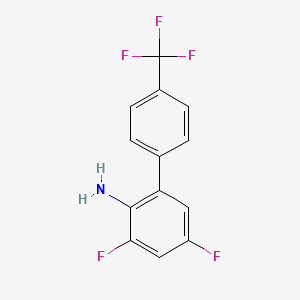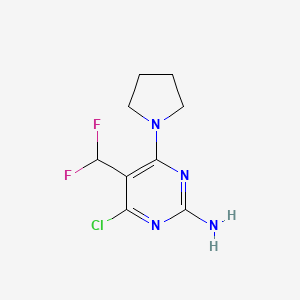
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- is a compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its unique substitution pattern, which includes a 4-chlorophenyl group at the 2-position and a difluoromethyl group at the 3-position of the indole ring. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the 4-chlorophenyl and difluoromethyl groups through electrophilic aromatic substitution and nucleophilic substitution reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents.
Major Products:
Aplicaciones Científicas De Investigación
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, its difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects.
Comparación Con Compuestos Similares
- 1H-Indole, 2-(4-chlorophenyl)-
- 1H-Indole, 3-(difluoromethyl)-
- 1H-Indole, 2-(4-bromophenyl)-3-(difluoromethyl)-
Uniqueness: 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
2149597-75-9 |
|---|---|
Fórmula molecular |
C15H10ClF2N |
Peso molecular |
277.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C15H10ClF2N/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8,15,19H |
Clave InChI |
NSTKMJJWUWWPRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
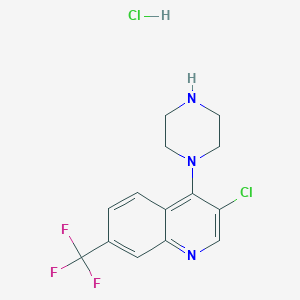
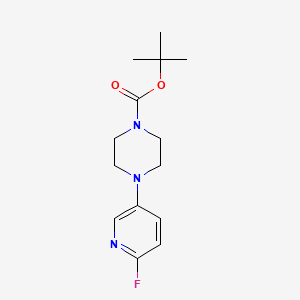

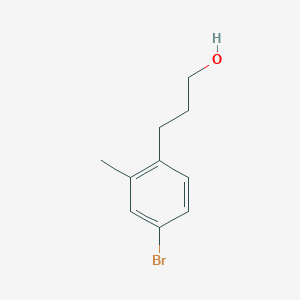
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)

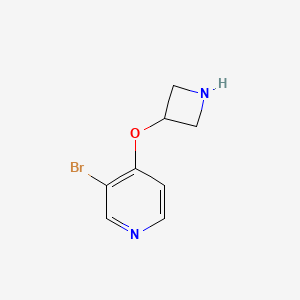
![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
